![molecular formula C14H19N3OS B11770440 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole CAS No. 401567-30-4](/img/structure/B11770440.png)
6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an isopropoxy group and a piperazine ring attached to the benzothiazole core. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with isopropyl bromide to form 2-isopropoxybenzenethiol. This intermediate is then reacted with 1-chloro-2-nitrobenzene to form 2-isopropoxy-1-nitrobenzene. The nitro group is reduced to an amine, which is then cyclized with carbon disulfide and potassium hydroxide to form the benzothiazole ring. Finally, the piperazine ring is introduced through nucleophilic substitution with piperazine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole sulfur can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Another benzothiazole derivative with similar structural features.
2-(Piperazin-1-yl)benzo[d]thiazole: Lacks the isopropoxy group but shares the benzothiazole and piperazine moieties.
Uniqueness
6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .
Properties
CAS No. |
401567-30-4 |
|---|---|
Molecular Formula |
C14H19N3OS |
Molecular Weight |
277.39 g/mol |
IUPAC Name |
2-piperazin-1-yl-6-propan-2-yloxy-1,3-benzothiazole |
InChI |
InChI=1S/C14H19N3OS/c1-10(2)18-11-3-4-12-13(9-11)19-14(16-12)17-7-5-15-6-8-17/h3-4,9-10,15H,5-8H2,1-2H3 |
InChI Key |
JLQMYTROQGNFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)
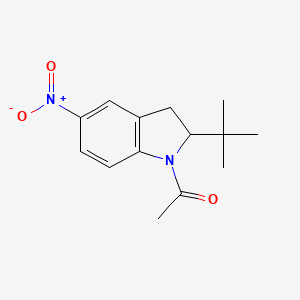
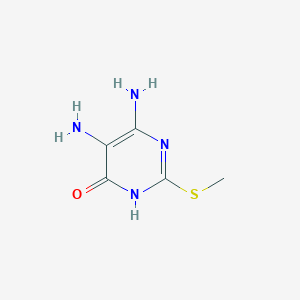
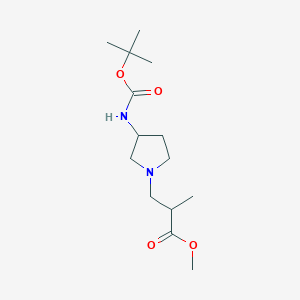
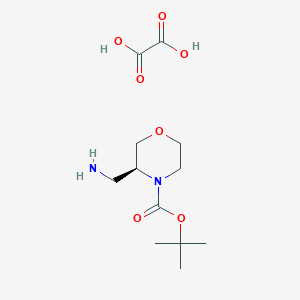
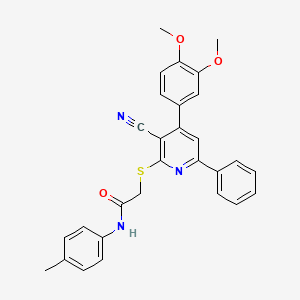
![2-Hydrazinyl-6-iodobenzo[d]thiazole](/img/structure/B11770402.png)
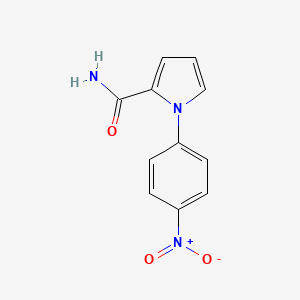
![N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770408.png)
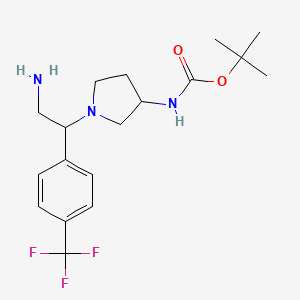
![3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde](/img/structure/B11770424.png)
![Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B11770433.png)
![3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770435.png)
